molecular formula C14H20N2O2 B267501 N-butyl-4-(propionylamino)benzamide

N-butyl-4-(propionylamino)benzamide

Cat. No. B267501
M. Wt: 248.32 g/mol
InChI Key: SPTKDKOMRICFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-(propionylamino)benzamide, also known as BPABA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it useful for studying biochemical and physiological effects, as well as for investigating potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-butyl-4-(propionylamino)benzamide is not well understood, but it is thought to involve the modulation of various signaling pathways in the body. Some studies have suggested that N-butyl-4-(propionylamino)benzamide may act as an inhibitor of certain enzymes or receptors, while others have suggested that it may exert its effects through the production of reactive oxygen species.
Biochemical and Physiological Effects:
N-butyl-4-(propionylamino)benzamide has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, N-butyl-4-(propionylamino)benzamide has been shown to have potential therapeutic applications in cancer treatment and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-butyl-4-(propionylamino)benzamide for lab experiments is its unique structure, which makes it useful for studying a variety of biochemical and physiological processes. In addition, N-butyl-4-(propionylamino)benzamide is relatively easy to synthesize and can be obtained in high purity. However, one limitation of N-butyl-4-(propionylamino)benzamide is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on N-butyl-4-(propionylamino)benzamide. One area of interest is the development of new therapeutic applications for this compound, particularly in the fields of cancer treatment and neurodegenerative diseases. Another area of interest is the investigation of the mechanisms underlying the biochemical and physiological effects of N-butyl-4-(propionylamino)benzamide, which could lead to a better understanding of its potential therapeutic applications. Finally, there is potential for the development of new synthetic methods for N-butyl-4-(propionylamino)benzamide, which could improve the efficiency and cost-effectiveness of its production.

Synthesis Methods

N-butyl-4-(propionylamino)benzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis typically involves the reaction of a benzene derivative with a propionic acid derivative, followed by the addition of an amine group. Enzymatic methods involve the use of enzymes to catalyze the synthesis of N-butyl-4-(propionylamino)benzamide from precursor molecules.

Scientific Research Applications

N-butyl-4-(propionylamino)benzamide has been studied for its potential applications in a variety of scientific research fields, including biochemistry, pharmacology, and toxicology. This compound has been shown to have a number of interesting properties, including anti-inflammatory and antioxidant effects, as well as potential therapeutic applications in cancer treatment and neurodegenerative diseases.

properties

Product Name

N-butyl-4-(propionylamino)benzamide

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

N-butyl-4-(propanoylamino)benzamide

InChI

InChI=1S/C14H20N2O2/c1-3-5-10-15-14(18)11-6-8-12(9-7-11)16-13(17)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

SPTKDKOMRICFBT-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CC

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.